molecular formula C18H12ClN3O3S B3710306 N-[(2-chloro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide

N-[(2-chloro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide

Cat. No.: B3710306
M. Wt: 385.8 g/mol
InChI Key: IPJHPXIJXFQTRL-UHFFFAOYSA-N
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Description

N-[(2-chloro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide is a complex organic compound that features a naphthalene ring system substituted with a carbamothioyl group and a 2-chloro-5-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide typically involves the reaction of 2-chloro-5-nitroaniline with naphthalene-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with a thiol to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

N-[(2-chloro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Its derivatives could be explored for potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers

Mechanism of Action

The mechanism of action of N-[(2-chloro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro and chloro groups may play a role in binding to these targets, while the naphthalene ring system provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide
  • N-[(2-chloro-5-nitrophenyl)carbamothioyl]thiophene

Uniqueness

N-[(2-chloro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide is unique due to its naphthalene ring system, which provides distinct electronic and steric properties compared to similar compounds with benzene or thiophene rings.

Properties

IUPAC Name

N-[(2-chloro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c19-15-9-8-12(22(24)25)10-16(15)20-18(26)21-17(23)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H2,20,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJHPXIJXFQTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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